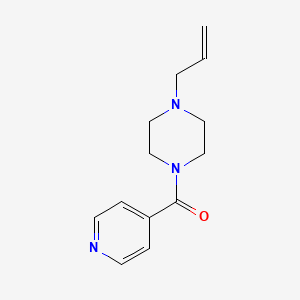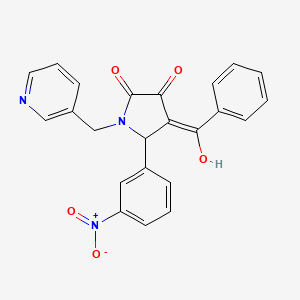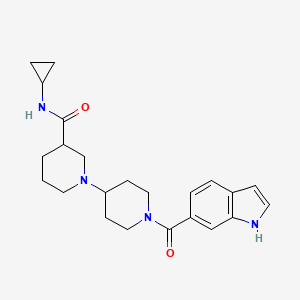![molecular formula C16H22N4O B5413336 (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5413336.png)
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as CP-810,123, is a chemical compound that belongs to the class of diazabicyclooctanes. The compound has been extensively studied for its potential therapeutic applications in various neurological disorders.2.1]nonan-4-one.
作用机制
The mechanism of action of (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves the selective activation of α7 nAChRs. These receptors are widely distributed in the brain and are involved in the regulation of various cognitive and emotional processes, such as learning and memory, attention, and anxiety. Activation of α7 nAChRs by this compound results in the release of various neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the selective activation of α7 nAChRs, which results in the release of various neurotransmitters, such as dopamine, glutamate, and acetylcholine. These neurotransmitters are involved in the regulation of various cognitive and emotional processes, such as learning and memory, attention, and anxiety. Activation of α7 nAChRs by this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models of these disorders.
实验室实验的优点和局限性
The advantages of using (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one in lab experiments include its selective activation of α7 nAChRs, which allows for the specific targeting of these receptors in various neurological disorders. The compound has been extensively studied in animal models of these disorders, and its potential therapeutic applications have been well-established. However, the limitations of using this compound in lab experiments include its low yield and purity, which can limit its use in large-scale experiments. The compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One direction is to further investigate its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. Another direction is to explore its potential use as a cognitive enhancer in healthy individuals. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility and bioavailability.
合成方法
The synthesis of (1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves the reaction of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with 4-cyclopentylpyrimidine-2-amine in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an iminium ion intermediate, which is then reduced to yield the final product. The yield of the reaction is typically around 40-50%, and the purity of the product can be improved through various purification methods, such as column chromatography.
科学研究应用
(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders, such as schizophrenia, depression, and anxiety. The compound acts as a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, which is believed to be involved in the regulation of various cognitive and emotional processes. The compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models of these disorders.
属性
IUPAC Name |
(1S,6R)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-15-9-12-5-6-13(10-18-15)20(12)16-17-8-7-14(19-16)11-3-1-2-4-11/h7-8,11-13H,1-6,9-10H2,(H,18,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEJWOSSMNGABR-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3C4CCC3CNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3[C@@H]4CC[C@H]3CNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5413254.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5413255.png)
![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)
![8-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5413271.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B5413278.png)
![1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5413279.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5413284.png)

![7-(2-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5413309.png)
![{2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B5413317.png)


